Product packaging for (S)-Methyl tetrahydrofuran-3-carboxylate(Cat. No.:CAS No. 165611-33-6; 191347-93-0; 53662-85-4)

(S)-Methyl tetrahydrofuran-3-carboxylate

Cat. No.: B2725631
CAS No.: 165611-33-6; 191347-93-0; 53662-85-4
M. Wt: 130.143
InChI Key: HUTNCRJHLZDGPO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Asymmetric Synthesis

The tetrahydrofuran ring is a ubiquitous feature in numerous natural products, including lignans, acetogenins (B1209576), and a diverse range of polyketide natural products. researchgate.netwikipedia.org Many of these compounds exhibit potent and clinically relevant biological activities, such as anticancer, antimicrobial, and antifungal effects. researchgate.net For instance, the annonaceous acetogenins, which often contain THF cores, are known for their powerful anticancer properties. researchgate.net Similarly, polyether antibiotics like monensin (B1676710) utilize THF-like structures for their ionophoric capabilities. researchgate.net The marine environment is also a rich source of complex molecules containing the THF motif, found in macrolides, terpenes, and lipids with promising pharmacological profiles. nih.govnih.gov

The defined three-dimensional structure of chiral tetrahydrofuran derivatives makes them indispensable in asymmetric synthesis, where precise control of stereochemistry is paramount. uwindsor.ca The incorporation of a specific THF stereoisomer can be crucial for a molecule's ability to interact with biological targets. Consequently, the development of synthetic methodologies to access these chiral scaffolds with high enantiomeric purity is a primary focus for organic chemists. researchgate.net These chiral building blocks are frequently used in the synthesis of pharmaceuticals, including the anti-diabetic drug Empagliflozin, the anti-HIV protease inhibitor Amprenavir, and the anticancer agent Afatinib. researchgate.netchemicalbook.comresearchgate.net

Strategic Importance of (S)-Methyl Tetrahydrofuran-3-carboxylate as a Chiral Building Block

This compound is a chiral compound featuring a five-membered tetrahydrofuran ring with a carboxylate group at the 3-position. evitachem.com Its specific (S)-configuration and functional handles make it a highly strategic intermediate in organic synthesis. evitachem.com It serves as a versatile building block for creating more complex, enantiomerically pure substances, which is critical for applications in pharmaceuticals and fine chemicals. evitachem.combldpharm.com

The strategic value of this compound is often realized through its close relationship with (S)-3-hydroxytetrahydrofuran. The carboxylate can be readily converted to the corresponding alcohol, which is a key intermediate in the synthesis of several major drugs. patsnap.comchemicalbook.comsyncsci.com For example, the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Afatinib involves the crucial step of coupling (S)-3-hydroxytetrahydrofuran with a quinazoline (B50416) core. syncsci.commdpi.comgoogle.comscispace.com Similarly, the SGLT-2 inhibitor Empagliflozin, used for treating type 2 diabetes, incorporates the (S)-tetrahydrofuran-3-yloxy moiety, derived directly from (S)-3-hydroxytetrahydrofuran. patsnap.comchemicalbook.comcjph.com.cnwipo.int The availability of this compound and its derivatives provides a reliable and stereochemically defined starting point for constructing these complex and vital therapeutic agents. researchgate.net

Evolution of Synthetic Strategies for Chiral Tetrahydrofuran Carboxylates

The demand for enantiomerically pure tetrahydrofuran derivatives has driven the evolution of numerous synthetic strategies, ranging from classical chiral pool approaches to modern catalytic asymmetric methods.

Chiral Pool Synthesis: An established and robust strategy involves using readily available and inexpensive chiral starting materials. L-malic acid is a common precursor for synthesizing (S)-configured tetrahydrofuran derivatives. chemicalbook.com A typical synthetic sequence involves:

Esterification: Both carboxylic acids of L-malic acid are esterified. chemicalbook.com

Reduction: The ester groups are reduced, commonly with sodium borohydride (B1222165), to yield the corresponding chiral triol. chemicalbook.com

Cyclization: The resulting triol undergoes an acid-catalyzed cyclodehydration to form the (S)-3-hydroxytetrahydrofuran ring. chemicalbook.com

This approach leverages the inherent chirality of the starting material to produce the target with a high degree of optical purity and is suitable for large-scale industrial production. chemicalbook.com

Catalytic and Asymmetric Methods: More recent advancements focus on creating the chiral centers through catalytic asymmetric reactions, offering greater flexibility and efficiency. These methods have significantly broadened the scope of accessible tetrahydrofuran structures. Key strategies include:

Intramolecular Cycloetherification: Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, often using bifunctional organocatalysts, provides a direct route to chiral tetrahydrofuran rings with high enantioselectivity. organic-chemistry.org

[3+2] Cycloaddition Reactions: The annulation of donor-acceptor cyclopropanes with aldehydes, catalyzed by chiral Lewis acids, has emerged as a powerful method for constructing highly substituted tetrahydrofurans. acs.orgresearchgate.netnih.gov These reactions can proceed as dynamic kinetic asymmetric transformations, allowing for the conversion of racemic starting materials into single enantiomer products with high diastereoselectivity. acs.orgnih.gov

Metal-Catalyzed Cyclizations: Various transition metals are employed to catalyze the formation of the THF ring. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both C-C and C-O bonds stereoselectively. organic-chemistry.orgnih.gov Nickel-catalyzed intramolecular reductive cyclization of O-alkynones is another efficient method for creating functionalized chiral THF rings. rsc.org

Visible-Light Photocatalysis: Modern approaches utilize visible-light-mediated deoxygenation of appropriately functionalized diols to trigger radical cyclizations, forming the tetrahydrofuran ring under mild conditions. nih.gov

The following table summarizes some of the key evolutionary strategies in the synthesis of chiral tetrahydrofurans.

Synthetic StrategyDescriptionKey Features
Chiral Pool Synthesis Utilizes readily available chiral molecules like L-malic acid as precursors.Reliable, scalable, high optical purity based on starting material. chemicalbook.com
Intramolecular SN2 Reactions Cyclization of acyclic precursors where a hydroxyl group displaces a leaving group.A foundational and widely used method in natural product synthesis. nih.gov
Oxidative Cyclization Metal-catalyzed cyclization of γ-hydroxy alkenes.Forms the THF ring while introducing functionality. nih.gov
[3+2] Cycloadditions Reaction of donor-acceptor cyclopropanes or other three-carbon units with aldehydes or alkenes.Provides rapid access to highly substituted THFs with good stereocontrol. acs.orgnih.gov
Catalytic Asymmetric Cyclization Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in ring formation.Highly versatile, allows for the creation of chirality from achiral precursors. organic-chemistry.orgchemistryviews.org
Relay Catalysis Combination of multiple catalysts to perform sequential reactions in one pot.Enables complex transformations, such as the formation of vicinal stereocenters. acs.org

Overview of Research Trajectories for This Chiral Scaffold

Current research continues to push the boundaries of efficiency, selectivity, and scope in the synthesis of chiral tetrahydrofurans. A major focus is the development of novel catalytic systems that can generate complex substitution patterns with precise stereochemical control in a single step. For instance, relay catalysis systems combining different metals, such as Rh(II) and Ru(II), are being explored to achieve asymmetric coupling and cyclization in one pot, affording tetrahydrofurans with challenging vicinal stereocenters. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B2725631 (S)-Methyl tetrahydrofuran-3-carboxylate CAS No. 165611-33-6; 191347-93-0; 53662-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNCRJHLZDGPO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S Methyl Tetrahydrofuran 3 Carboxylate and Analogues

Chiral Pool Approaches to the Tetrahydrofuran-3-carboxylate Core

Chiral pool synthesis is a highly effective strategy for the preparation of optically active compounds, leveraging the inherent chirality of readily available natural products. elsevierpure.com This approach utilizes the stereocenters present in starting materials like carbohydrates and amino acids as a foundation for the target molecule's structure.

Derivation from Renewable Chiral Precursors (e.g., Carbohydrates, Amino Acids)

Renewable chiral precursors are an abundant and economical source for enantiopure starting materials. Carbohydrates and amino acids are particularly valuable due to their rich stereochemical and functional group diversity. researchgate.netresearchgate.net

Carbohydrates: Monosaccharides such as L-arabinose, a waste product from the sugar beet industry, and D-xylose, a major component of biomass, serve as excellent starting points for chiral tetrahydrofurans. nih.gov For instance, L-arabinose can be selectively dehydrated to form a functionalized chiral tetrahydrofuran (B95107) on a multi-gram scale, often without the need for extensive protecting group manipulations. nih.gov The synthesis of complex polycyclic and heterocyclic natural products frequently employs regio- and stereoselective transformations of such readily available monosaccharides. elsevierpure.com D-ribose has also been used as a starting material in the enantiospecific synthesis of segments for complex molecules containing heterocyclic rings. researchgate.net

Amino Acids: The proteinogenic α-amino acids provide another versatile source of chirality. researchgate.net Natural L-serine, for example, can be converted into key intermediates for chiral synthesis. An efficient synthesis of the antiepileptic drug (R)-lacosamide, which features a functionalized core, was achieved starting from an L-serine derivative. researchgate.net The amino and carboxylic acid functional groups in amino acids can be strategically modified to build the carbon framework necessary for the tetrahydrofuran ring. researchgate.net

Regioselective and Stereospecific Transformations of Chiral Starting Materials

The conversion of a chiral precursor into the target tetrahydrofuran-3-carboxylate core hinges on key regioselective and stereospecific transformations. Intramolecular cyclization is a common and critical step. Classical approaches often employ an intramolecular SN2 reaction, where a hydroxyl group displaces a tethered leaving group (like a halide or sulfonate) to form the cyclic ether. nih.gov

A key consideration in these cyclizations is adherence to Baldwin's rules, with 5-exo-tet ring closures being kinetically favored. Iodocyclization, induced by reagents like N-iodosuccinimide, is a powerful method for achieving this transformation with high regio- and stereocontrol. bohrium.com For example, the cyclization of an acyclic precursor derived from a carbohydrate can be directed to form the desired tetrahydrofuran ring, preserving the stereochemical integrity established by the starting material. nih.gov The stereocenters present in the acyclic precursor guide the facial selectivity of the ring-closing step, ensuring the formation of the correct diastereomer.

Multi-Step Conversions and Yield Optimization in Chiral Pool Synthesis

Below is a representative table illustrating a multi-step synthesis from a chiral pool precursor.

StepReactionReagentsYield (%)
1EtherificationNaH, MeI, THF88
2Acetonide Deprotectionp-TSA, MeOH-
3OxidationTEMPO99 (over 2 steps)
4Amide CouplingN-methyl morpholine, Isobutyl chloroformate90
5Boc Deprotection/AcetylationTFA; Ac₂O, Pyridine80
- Overall Yield - ~54

This table is illustrative of the synthetic sequence for (R)-Lacosamide, adapted from literature descriptions. researchgate.net

De Novo Asymmetric Synthetic Strategies

In contrast to chiral pool methods, de novo strategies construct the chiral tetrahydrofuran core from simple, achiral starting materials. The key to this approach is the use of a chiral influence—such as a catalyst or auxiliary—to control the stereochemical outcome of the reaction. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful and atom-economical approach for producing enantiomerically enriched molecules. This methodology employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of tetrahydrofurans, transition metal-catalyzed reactions are particularly prominent. organic-chemistry.org

A variety of transition metals, including rhodium, palladium, and copper, have been shown to catalyze enantioselective cyclization reactions to form tetrahydrofurans and their analogues. These reactions often involve the formation of a new carbon-carbon or carbon-oxygen bond to close the ring under the control of a chiral ligand bound to the metal center.

Rhodium (Rh)-Catalyzed Reactions: Cationic rhodium catalysts modified with chiral ligands can effect highly enantioselective reductive cyclizations. For example, acetylenic aldehydes can be hydrogenated and cyclized in the presence of a chiral rhodium catalyst to yield cyclic allylic alcohols, which are precursors to substituted tetrahydrofurans. organic-chemistry.org Another powerful rhodium-catalyzed method is the intramolecular C–H insertion of α-diazo esters. In this reaction, a rhodium carbenoid is generated, which then inserts into a C–H bond on the tethered alkyl chain to form the tetrahydrofuran ring. nih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for various cyclization reactions. One notable method is the oxidative cyclization of bis-1,3-dienes, which can proceed with excellent stereoselectivity to yield highly substituted tetrahydrofurans. nih.gov Palladium-catalyzed enantioselective Heck/borylation reactions of alkene-tethered aryl iodides have also been developed to deliver chiral 2,3-dihydrobenzofuranyl boronic esters, which are analogues of the tetrahydrofuran core. researchgate.net

Other Metal-Catalyzed Cyclizations: Other transition metals have also been employed. Titanium complexes, for example, can mediate radical [3+2] annulation reactions with epoxides to generate tetrahydrofuran products. nih.gov Copper-catalyzed methods are also utilized in various C-N and C-O bond-forming cyclizations. researchgate.net The following table summarizes representative examples of such catalytic reactions.

Reaction TypeCatalyst/Ligand SystemSubstrate TypeYield (%)Selectivity (ee/dr)
Reductive Cyclization[Rh(COD)₂]OTf / Chiral DieneAcetylenic AldehydeHighHigh ee
Oxidative CyclizationPd(0) / N-hydroxyphthalimideBis-1,3-diene67Single diastereomer
C-H InsertionRh₂(OAc)₄ / Chiral Ligandγ-Alkoxy-α-diazo ester923:1 dr
Heck/BorylationPd-Catalyst / Chiral LigandAlkenyl-tethered aryl iodideHighHigh ee

This table compiles representative data from reviews on stereoselective tetrahydrofuran synthesis. nih.govorganic-chemistry.orgresearchgate.net

Organocatalytic Approaches to Chiral Tetrahydrofuran Ring Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including tetrahydrofurans, offering a metal-free and environmentally benign alternative to traditional methods. researchgate.netepa.gov These approaches often utilize small organic molecules, such as proline derivatives, to catalyze reactions with high enantio- and diastereoselectivity.

A notable organocatalytic strategy for constructing highly substituted chiral tetrahydrofurans is the tandem iminium-enamine catalysis, which facilitates a double Michael addition reaction. researchgate.net This process involves the reaction between γ-hydroxy-α,β-unsaturated carbonyl compounds and enals, catalyzed by a chiral secondary amine catalyst, typically a diarylprolinol silyl (B83357) ether. The reaction proceeds through a cascade sequence, first activating the enal via iminium ion formation, followed by the first Michael addition of the hydroxyenone. Subsequent enamine formation and intramolecular Michael addition close the ring, generating the tetrahydrofuran scaffold with multiple stereocenters. researchgate.net

The efficiency of this method is demonstrated by the synthesis of various 2,3,4-trisubstituted tetrahydrofurans with high levels of stereocontrol. The choice of catalyst, solvent, and reaction conditions is crucial for achieving optimal results. For instance, the use of specific diarylprolinol silyl ether catalysts has been shown to yield products with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). researchgate.net

Below is a table summarizing the results of an organocatalytic double Michael addition for the synthesis of chiral tetrahydrofurans. researchgate.net

EntryEnal (Substituent R1)γ-Hydroxyenone (Substituent R2)CatalystYield (%)dr (major diastereomer)ee (%) (major diastereomer)
1Cinnamaldehyde (Ph)(E)-4-hydroxy-1-phenylpent-2-en-1-one (Ph)Diarylprolinol Silyl Ether90>20:199
24-Nitro-cinnamaldehyde (4-NO2-Ph)(E)-4-hydroxy-1-phenylpent-2-en-1-one (Ph)Diarylprolinol Silyl Ether85>20:198
32-Naphthaldehyde derived enal(E)-4-hydroxy-1-phenylpent-2-en-1-one (Ph)Diarylprolinol Silyl Ether8815:198
4Cinnamaldehyde (Ph)(E)-1-(4-bromophenyl)-4-hydroxypent-2-en-1-one (4-Br-Ph)Diarylprolinol Silyl Ether92>20:197

This table is generated based on representative data from studies on organocatalytic tetrahydrofuran synthesis. researchgate.net

Ligand Design and Optimization for Enantiocontrol

In metal-catalyzed asymmetric syntheses of tetrahydrofurans, the design and optimization of chiral ligands are paramount for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One successful example involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to form functionalized chiral tetrahydrofurans. rsc.org In this system, a P-chiral bisphosphine ligand, DI-BIDIME, was found to be highly effective. The structure of the ligand, with its specific chirality and steric bulk, plays a crucial role in controlling the enantioselectivity of the cyclization process. Optimization of the ligand structure is often achieved through systematic modification of its electronic and steric properties. For this nickel-catalyzed reaction, DI-BIDIME provided excellent yields and enantioselectivities (>99:1 er) for a broad range of substrates. rsc.org

Another important area of ligand application is in palladium-catalyzed reactions. For example, the desymmetrization of meso-diols using Pd-catalyzed intramolecular allylic alkylation can produce highly substituted tetrahydrofurans. The chiral Trost ligand, a diphenylphosphinobenzoic acid (DPPBA) derivative, has been successfully employed in such transformations, yielding precursors to complex natural products. nih.gov

The table below illustrates the effect of different ligands on the enantioselectivity of a representative metal-catalyzed tetrahydrofuran synthesis.

EntryMetal CatalystLigandSubstrate TypeYield (%)Enantiomeric Ratio (er) / ee (%)
1Ni(ClO4)2(R,R)-DI-BIDIMEO-alkynone99>99:1 er
2Pd2(dba)3(R,R)-Trost Ligand (DPPBA)meso-diol8195% ee
3MgI2(t)Bu-pybox1,1-cyclopropane diester9297:3 er

Data compiled from various studies on ligand-controlled asymmetric synthesis. rsc.orgnih.govnih.gov

The sustainability of ligand synthesis is also a growing consideration, as complex, multi-step syntheses involving toxic reagents can offset the benefits of an efficient catalytic system. acs.org Therefore, modern ligand design also focuses on synthetic accessibility and the use of greener starting materials. acs.org

Biocatalytic Pathways for Enantioselective Ester Formation or Ring Closure

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like (S)-Methyl tetrahydrofuran-3-carboxylate. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. core.ac.uk

Enzymatic Resolution of Racemic Tetrahydrofuran-3-carboxylate Esters

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme, typically a lipase (B570770) or an esterase, that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. nih.govresearchgate.net

For the preparation of enantiomerically pure methyl tetrahydrofuran-3-carboxylate, a racemic mixture of the ester can be subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CAL-B), could selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, allowing for the separation of the unreacted (S)-ester. nih.govresearchgate.net The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E values are desirable for obtaining products with high enantiomeric excess.

Alternatively, the resolution can be performed via enzyme-catalyzed transesterification of a racemic alcohol precursor, such as tetrahydrofuran-3-methanol, using an acyl donor. researchgate.net The enzyme would selectively acylate one enantiomer of the alcohol, and the resulting ester can be separated from the unreacted alcohol enantiomer.

The table below shows representative data for the kinetic resolution of cyclic esters or alcohols using various lipases.

EntryEnzymeRacemic SubstrateReaction TypeConversion (%)ee of Product (%)ee of Substrate (%)E-value
1CAL-BRacemic cyclic esterHydrolysis50>99>99>200
2Pseudomonas fluorescens Lipase (PFL)Racemic cyclic alcoholAcetylation489892>100
3Candida rugosa Lipase (CRL)Racemic cyclic esterHydrolysis519597~50

This table presents generalized data from studies on enzymatic kinetic resolution. nih.govresearchgate.net

Whole-Cell Biotransformations for Stereospecific Production

Whole-cell biotransformations utilize intact microbial cells as catalysts, which offers several advantages over using isolated enzymes. These include the obviation of tedious enzyme purification and the in-situ regeneration of necessary cofactors. mdpi.comnih.gov Whole-cell systems can be engineered to perform specific, stereoselective reactions for the production of chiral molecules.

For the synthesis of this compound, a whole-cell biocatalyst, such as a recombinant strain of Escherichia coli or Saccharomyces cerevisiae, could be engineered to express specific enzymes. For example, a carbonyl reductase could be used for the asymmetric reduction of a keto-ester precursor, methyl 3-oxotetrahydrofuran-carboxylate, to the corresponding chiral hydroxy ester with high enantioselectivity. core.ac.uk Subsequent chemical steps could then yield the target molecule.

Another approach involves the biotransformation of readily available starting materials like 5-(hydroxymethyl)furfural (HMF), a biomass-derived chemical. researchgate.net While not directly producing the target molecule, engineered microbial strains like Pseudomonas putida have been used to convert HMF into other valuable furan-based chemicals, demonstrating the potential of whole-cell systems in furan (B31954) chemistry. researchgate.net The development of novel enzymatic pathways within these microbial factories could enable the direct, stereospecific production of chiral tetrahydrofuran derivatives from renewable feedstocks. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a reliable method for asymmetric synthesis. wikipedia.org

For the synthesis of substituted tetrahydrofurans, a chiral auxiliary can be employed to direct diastereoselective reactions that form the ring or introduce stereocenters. For instance, a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary can be cyclized and reduced to generate 2,5-disubstituted tetrahydrofurans with good diastereoselectivity. The starting material itself is generated enantiomerically pure through the addition of the lithium anion of (S)-methyl-p-tolylsulfoxide to an anhydride (B1165640). nih.gov

Evans' oxazolidinone auxiliaries are also widely used. wikipedia.org An achiral fragment can be attached to the oxazolidinone, which then directs subsequent reactions, such as alkylations or aldol (B89426) reactions, in a highly diastereoselective manner. The resulting product, with its newly created stereocenters, can then be cleaved from the auxiliary.

Diastereoselective Cycloadditions

Diastereoselective cycloaddition reactions are powerful methods for the rapid construction of cyclic systems like tetrahydrofurans, often generating multiple stereocenters in a single step. nih.gov When one of the reactants bears a chiral auxiliary, the stereochemistry of the cycloaddition can be effectively controlled.

A prominent example is the [3+2] cycloaddition reaction. These reactions provide a convergent route to highly substituted tetrahydrofurans. nih.gov Lewis acid-catalyzed [3+2] cycloadditions between donor-acceptor (D-A) cyclopropanes and aldehydes are effective for producing 2,5-disubstituted tetrahydrofurans with high cis-diastereoselectivity. acs.org While this specific example doesn't use a traditional chiral auxiliary, the principle of using an existing chiral center to direct the formation of new ones is central.

In a related approach, a dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes can be catalyzed by a chiral Lewis acid complex, such as ((t)Bu-pybox)MgI2. This process transforms a racemic starting material into a single, enantioenriched diastereomer of the tetrahydrofuran product in high yield and selectivity. nih.gov This method combines the principles of catalysis and diastereoselective transformation.

The table below summarizes outcomes for diastereoselective cycloadditions leading to tetrahydrofuran derivatives.

EntryReaction TypeReactant 1Reactant 2Catalyst / AuxiliaryYield (%)Diastereomeric Ratio (dr)
1[3+2] AnnulationDonor-Acceptor CyclopropaneBenzaldehydeSn(OTf)29720:1 (cis)
2Dynamic Kinetic Asymmetric [3+2] CycloadditionRacemic 1,1-Cyclopropane DiesterCinnamaldehyde((t)Bu-pybox)MgI285>20:1
3Carbonyl Ylide [3+2] Cycloaddition2-diazo-1,5-dicarbonyl compoundDimethyl acetylenedicarboxylateRh2(OAc)476Single diastereomer

Data compiled from studies on cycloaddition reactions for tetrahydrofuran synthesis. nih.govacs.orgnsf.gov

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and stereoselective routes to chiral molecules such as this compound. These hybrid methodologies often employ enzymes for key stereoselective steps, such as kinetic resolutions or desymmetrization reactions, which can be difficult to achieve with high efficiency through purely chemical means.

A pertinent example is the enzymatic resolution of racemic mixtures. For instance, a racemic mixture of a 3-substituted tetrahydrofuran derivative can be subjected to enzymatic hydrolysis. A patent describes a method for the enzymatic resolution of a racemic mixture of a 3-amino-tetrahydrofuran-3-carboxylic acid derivative, a close analogue of the target molecule. In this process, an enzyme, such as a lipase, selectively hydrolyzes one enantiomer of an ester precursor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to the desired (S)-enantiomer in high optical purity. Lipases are frequently employed for such resolutions due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents.

Another relevant chemo-enzymatic strategy involves starting from a readily available chiral building block from the "chiral pool" and using a combination of chemical and enzymatic steps. For example, a synthetic method for (S)-(+)-3-hydroxytetrahydrofuran, a related compound, starts with L-malic acid. The synthesis involves chemical steps like esterification and reduction, and can incorporate enzymatic steps for enhanced selectivity. This approach leverages the inherent chirality of the starting material to produce the target enantiomer.

The following table summarizes the key aspects of chemo-enzymatic strategies applicable to the synthesis of chiral tetrahydrofuran derivatives.

StrategyKey TransformationEnzyme ClassAdvantages
Kinetic ResolutionEnantioselective hydrolysis or acylation of a racemic esterLipase, ProteaseHigh enantioselectivity, mild reaction conditions
DesymmetrizationEnantioselective transformation of a prochiral or meso compoundHydrolasePotentially 100% theoretical yield of a single enantiomer
Chiral Pool SynthesisUtilization of a naturally occurring chiral starting materialN/A (can be combined with enzymatic steps)Readily available starting materials, defined absolute stereochemistry

These chemo-enzymatic methods offer a green and efficient alternative to traditional chemical synthesis, often requiring milder reaction conditions and reducing the need for chiral resolving agents or complex asymmetric catalysts.

Flow Chemistry and Continuous Processing in Stereoselective Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for the stereoselective synthesis of pharmaceutical intermediates like this compound. This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a batch-wise fashion.

The application of flow chemistry to the stereoselective synthesis of substituted tetrahydrofurans has been demonstrated. For example, a continuous-flow diastereoselective preparation of highly substituted tetrahydrofurans has been developed, highlighting the potential of this technology for constructing the core of the target molecule with excellent stereocontrol. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can significantly enhance reaction rates and selectivities compared to batch processes.

Key benefits of employing flow chemistry in stereoselective synthesis include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.

Improved Selectivity: Precise temperature and mixing control can lead to higher diastereoselectivities and enantioselectivities by minimizing side reactions and decomposition.

Rapid Optimization: The ability to quickly vary reaction parameters allows for the rapid optimization of reaction conditions.

Scalability: Scaling up a reaction is achieved by running the flow reactor for a longer duration, rather than using larger reaction vessels, which simplifies the transition from laboratory to industrial production.

While a specific continuous-flow synthesis of this compound may not be extensively documented, the principles have been applied to the synthesis of various chiral heterocycles. For instance, the use of packed-bed reactors containing immobilized catalysts or enzymes is a common strategy in flow chemistry. This allows for the easy separation of the catalyst from the product stream and enables the continuous operation of the catalytic process over extended periods. Such a setup could be envisioned for an enzymatic resolution or an asymmetric catalytic reaction to produce this compound.

The table below outlines the potential applications of flow chemistry in the key steps of stereoselective tetrahydrofuran synthesis.

Synthetic StepFlow Chemistry ApplicationPotential Advantages
Asymmetric CatalysisUse of packed-bed reactors with immobilized chiral catalystsCatalyst recycling, enhanced reaction rates, improved selectivity
Enzymatic ResolutionContinuous processing with immobilized enzymesHigh throughput, enzyme stability and reusability, simplified purification
Hazardous ReactionsReactions involving unstable intermediates or hazardous reagentsImproved safety, precise control over reaction conditions
Multi-step SynthesisTelescoping of multiple reaction steps without intermediate purificationReduced cycle time, minimized waste, increased overall yield

The integration of flow chemistry into the synthesis of this compound and its analogues holds significant promise for developing more efficient, safer, and sustainable manufacturing processes.

Advanced Chemical Transformations and Derivatization of S Methyl Tetrahydrofuran 3 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group at the C3 position is a primary site for a variety of functional group interconversions, allowing for the synthesis of a diverse array of derivatives such as carboxylic acids, alcohols, and amides.

Ester Hydrolysis and Transesterification Strategies

The conversion of the methyl ester to other related functional groups begins with hydrolysis or transesterification.

Ester Hydrolysis: The saponification of (S)-Methyl tetrahydrofuran-3-carboxylate to its corresponding carboxylic acid, (S)-Tetrahydrofuran-3-carboxylic acid, is a fundamental transformation. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but can sometimes be slower or require harsher conditions.

Transesterification: This process involves substituting the methyl group of the ester with a different alkyl or aryl group. Transesterification can be catalyzed by either acids or bases. For instance, reacting the methyl ester with a different alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium ethoxide) will yield the corresponding ethyl or isopropyl ester. organic-chemistry.org This strategy is particularly useful when a different ester functionality is required for subsequent reactions or to modify the physical properties of the molecule. The use of co-solvents like tetrahydrofuran (B95107) (THF) can facilitate these reactions by creating a single phase, enhancing reaction rates. researchgate.netsphinxsai.com

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

Transformation Reagents and Conditions Product

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Derivatives

Reduction to Alcohols: The ester group can be readily reduced to a primary alcohol, yielding the valuable chiral intermediate (S)-(Tetrahydrofuran-3-yl)methanol . nih.gov Strong hydride reagents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at reduced or ambient temperatures. masterorganicchemistry.comlibretexts.orgnumberanalytics.com The reaction proceeds via nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. libretexts.org

Oxidation to Other Carboxylic Acid Derivatives: Direct oxidation of the ester is not a standard transformation. Instead, the ester is typically first hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting (S)-Tetrahydrofuran-3-carboxylic acid can then be converted into more reactive derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive (S)-Tetrahydrofuran-3-carbonyl chloride . libretexts.org This acid chloride is a key intermediate for the synthesis of other derivatives, including amides and other esters, under milder conditions than those required for the parent carboxylic acid.

Table 2: Reduction and Derivatization via the Carboxylic Acid

Starting Material Reagents and Conditions Product

Amide and Peptidomimetic Formation

The synthesis of amides from this compound is crucial for creating peptidomimetics and other biologically active molecules. This can be achieved through several routes. While direct aminolysis of the methyl ester with an amine is possible, it often requires high temperatures and is generally inefficient.

A more common and effective strategy involves first converting the ester to the carboxylic acid, which is then coupled with an amine. The direct condensation of the carboxylic acid and an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) facilitate the formation of the amide bond under relatively mild conditions. libretexts.orgnih.gov These methods have been shown to proceed with minimal racemization of chiral centers. nih.gov

Alternatively, the highly reactive acid chloride, prepared as described in section 3.1.2, can be treated with a primary or secondary amine to form the corresponding secondary or tertiary amide, respectively. This reaction is typically rapid and high-yielding. The synthesis of various 3-amino-tetrahydrofuran-3-carboxylic acid amides has been reported, highlighting the utility of this scaffold in medicinal chemistry. google.com

Regioselective Functionalization of the Tetrahydrofuran Ring

While transformations of the carboxylate group are relatively straightforward, achieving regioselective functionalization of the tetrahydrofuran ring is more complex due to the comparable reactivity of the C-H bonds.

Electrophilic and Nucleophilic Substitutions on the Ring System

The saturated nature of the tetrahydrofuran ring makes it generally unreactive towards classical electrophilic aromatic substitution. Functionalization typically requires radical-based approaches or activation of the ring.

Electrophilic/Radical Functionalization: Site-selective C–H functionalization can be achieved under specific conditions. For example, photocatalytic methods using bromine radicals can selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org Such strategies allow for the introduction of new carbon-carbon or carbon-sulfur bonds at the C2 or C5 positions.

Nucleophilic Substitution/Ring Opening: The THF ring can be activated towards nucleophilic attack by strong Lewis acids or electrophiles. researchgate.net For instance, treatment of THF with a powerful electrophilic activator like triflic anhydride (B1165640) (Tf₂O) can generate a reactive intermediate that undergoes regioselective ring-opening upon addition of a nucleophile. nih.gov While these methods result in ring cleavage rather than substitution, they represent an important class of transformations for functionalizing the underlying carbon skeleton.

Introduction of Additional Stereocenters via Diastereoselective Reactions

A key advantage of using a chiral starting material like this compound is the ability of the existing stereocenter to direct the stereochemical outcome of subsequent reactions on the ring. This allows for the diastereoselective introduction of new stereocenters.

Highly diastereoselective syntheses of substituted tetrahydrofurans have been achieved through various methods. One powerful approach involves the reaction of γ-lactols (which can be derived from precursors related to the target molecule) with various nucleophiles. acs.org The stereochemistry of the lactol directs the nucleophilic attack, leading to highly substituted tetrahydrofuran products with controlled relative stereochemistry.

Another strategy is the use of formal [3+2]-cycloaddition reactions. For example, the reaction of functionalized allylsilanes with aldehydes, catalyzed by a Lewis acid, can construct the tetrahydrofuran ring while setting multiple stereocenters in a predictable manner. researchgate.net Similarly, thermal reactions involving Cope rearrangement and subsequent intramolecular oxy-Michael addition can convert specifically designed dienes into complex, trisubstituted tetrahydrofurans with high diastereoselectivity. nsf.govnih.gov These advanced methods leverage the principles of stereocontrol to build complex molecular architectures from simpler precursors related to the (S)-tetrahydrofuran-3-carboxylate scaffold.

Table 3: Strategies for Diastereoselective Functionalization

Reaction Type Key Precursors/Reagents Outcome
Nucleophilic Addition γ-Lactols, Silylated Nucleophiles Diastereoselective formation of highly substituted tetrahydrofurans. acs.org
[3+2] Cycloaddition Allylsilanes, Aldehydes, Lewis Acid Regioselective and stereoselective synthesis of tetrahydrofurans. researchgate.net
Thermal Rearrangement 1,5-Dienes with tethered nucleophiles Thermally induced Cope rearrangement followed by cyclization to form trisubstituted THFs. nih.gov

Stereochemical Manipulation and Configuration Inversion

The control and manipulation of stereochemistry are paramount when using chiral building blocks like this compound.

Configuration inversion is a key strategy for accessing alternative stereoisomers from a single enantiomer. A notable example involves the synthesis of methyl tetrahydrofuran-α-carboxylates through the ring contraction of δ-lactones. Treatment of δ-lactone α-triflates with a base in methanol (B129727) induces a ring contraction. psu.edu The mechanism involves nucleophilic addition of methoxide (B1231860) to the carbonyl, ring opening, and subsequent intramolecular attack of the original ring oxygen onto the α-carbon (C-2 of the lactone). This final ring-closing step proceeds with inversion of configuration at this center, yielding the corresponding methyl tetrahydrofuran-α-carboxylate. psu.edu The stereochemistry of the resulting carboxylate group is thus determined by the configuration at the α-position of the starting lactone. psu.edu

While this method produces highly stereocontrolled products, the formation of epimeric tetrahydrofuran-carboxylates has been observed in certain cases, particularly when the substituent at C-5 of the δ-lactone is trans to a protected diol. psu.edu This indicates that under specific substrate control, the stereochemical outcome can be modulated, leading to epimers.

Maintaining stereochemical purity during subsequent transformations is crucial. Many reactions can be performed under conditions that preserve the integrity of existing stereocenters. For instance, in an annulation reaction to synthesize morpholines and other heterocycles from β-amino alcohols, substrates containing potentially epimerizable stereogenic centers were shown to not undergo any detectable racemization under the mild reaction conditions employed. bris.ac.uk

Conversely, some derivatizations are designed to proceed with a predictable stereochemical outcome, such as complete inversion. Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydrofurans with Grignard reagents have been shown to proceed with clean and complete inversion of configuration at the electrophilic carbon center. escholarship.org This stereospecificity is substrate-controlled; using either enantiomer of a chiral ligand (like BINAP) provides the same diastereomer of the product, confirming that the reaction pathway proceeds strictly with inversion without influence from the catalyst's chirality. escholarship.org Such predictable, stereospecific derivatizations are highly valuable for transforming one stereocenter into another with high fidelity.

Annulation and Ring Expansion/Contraction Reactions

Building upon the tetrahydrofuran core or synthesizing it through ring-restructuring reactions are powerful strategies in complex molecule synthesis.

Ring Contraction: As detailed previously, a highly effective method for synthesizing substituted methyl tetrahydrofuran carboxylates is the base-induced ring contraction of δ-lactones that possess a leaving group at the α-position. psu.edu This transformation provides methyl tetrahydrofuran-α-carboxylates in good to excellent yields and with a high degree of stereocontrol. psu.edu

Starting MaterialReagentsProductKey FeatureRef.
δ-Lactone α-triflateMethanol, BaseMethyl tetrahydrofuran-α-carboxylateRing Contraction with Inversion of Configuration psu.edu

Ring Expansion: Tetrahydrofuran rings can be synthesized via the ring expansion of smaller heterocycles. A metal-free, photochemical approach allows for the efficient ring expansion of oxetanes. researchgate.netrsc.org The reaction of an oxetane (B1205548) with a diazoalkane, irradiated with blue LEDs, generates a carbene that reacts with the oxetane oxygen to form an oxygen ylide. This intermediate then undergoes rearrangement to yield a substituted tetrahydrofuran. researchgate.netrsc.org This method is highly efficient and proceeds under mild conditions.

Annulation: Annulation reactions create fused ring systems by building a new ring onto an existing one. The tetrahydrofuran ring can serve as a scaffold for such constructions. For example, furan-fused heterocycles like furopyranones and furopyrrolones can be synthesized from methyl furan-3-carboxylate precursors. researchgate.net A powerful and convergent strategy for synthesizing highly substituted tetrahydrofurans is through [3+2] cycloaddition or annulation reactions. nih.gov These reactions can involve various components, such as the palladium-catalyzed reaction of 2-vinylepoxides with activated alkenes, or the Lewis acid-mediated reaction of activated cyclopropanes with aldehydes, to construct the tetrahydrofuran ring in a single, stereocontrolled step. nih.gov

Applications of S Methyl Tetrahydrofuran 3 Carboxylate As a Chiral Building Block in Complex Organic Molecule Synthesis

Precursor to Enantiopure Heterocyclic Systems (e.g., Pyrrolidines, Piperidines fused with THF)

The tetrahydrofuran (B95107) (THF) core of (S)-methyl tetrahydrofuran-3-carboxylate serves as a template for the synthesis of more complex, enantiopure heterocyclic systems. A key strategy involves the fusion of new rings onto the existing THF scaffold, leading to novel bicyclic structures containing nitrogen.

Research has demonstrated the diastereoselective synthesis of pyrrolidino-tetrahydrofurans. nih.gov In one approach, a pyrrolidine (B122466) ring is fused to a pre-functionalized oxofuran scaffold through an intramolecular reductive amination. nih.gov This process effectively converts the starting THF derivative into a bicyclic system where a pyrrolidine and a tetrahydrofuran ring share a common bond, with the stereochemistry of the final product dictated by the starting material. Such fused systems are of significant interest in medicinal chemistry as they expand the available three-dimensional chemical space for drug discovery. nih.govrsc.org

Similarly, piperidine-fused tetrahydropyrans have been synthesized through stereocontrolled cascade approaches. nih.govrsc.org These methods often involve the intramolecular cyclization of tethered alkenols, creating bicyclic systems that merge the THF motif with a piperidine (B6355638) ring. nih.govrsc.orgrsc.org The development of efficient synthetic routes to these fused azaheterocycles is driven by their prevalence in pharmaceuticals and fragrances. nih.govrsc.org

Table 1: Synthesis of Fused Heterocyclic Systems

Starting Material Type Target Heterocycle Key Reaction Type Reference
Pre-functionalized 4-oxofuran Pyrrolidino-tetrahydrofuran Intramolecular Reductive Amination nih.gov
Lactam-tethered alkenol Piperidine-fused tetrahydropyran Bromoetherification/Elimination nih.govrsc.org

Scaffold for the Construction of Stereodefined Polycyclic Systems

Beyond simple fused systems, the THF ring of this compound acts as a foundational scaffold for building complex, stereodefined polycyclic molecules. The inherent chirality of the starting material is transferred through subsequent reactions, ensuring stereocontrol in the final architecture.

This approach is particularly valuable in the synthesis of natural products and their analogues, many of which feature polycyclic ether frameworks. For instance, the tetrahydrofuran motif is a common structural element in polyketide marine natural products, which exhibit significant biological activities. nih.gov Synthetic strategies targeting these molecules often rely on chiral THF building blocks to construct larger, more complex ring systems. nih.gov Methods like chemoenzymatic cascade reactions have been employed to create bis-tetrahydrofuran cores, demonstrating the utility of THF derivatives in assembling multi-ring structures. nih.gov

The synthesis of highly substituted tetrahydrofurans via Lewis acid-catalyzed cycloadditions of aldehydes and donor-acceptor cyclopropanes also highlights the creation of stereodefined cyclic systems from simpler precursors, which can then be elaborated into more complex polycycles. acs.org

Utilization in Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The efficiency of MCRs makes them highly attractive for generating molecular complexity rapidly. While direct examples involving this compound are not extensively documented, related chiral building blocks are frequently employed.

The principle involves using a chiral component, such as a derivative of this compound, as one of the inputs in an MCR. For example, in Ugi or Passerini reactions, a chiral carboxylic acid or aldehyde derived from the parent compound could be used. rsc.org This would incorporate the stereodefined THF moiety directly into a larger, more complex, and often linear or macrocyclic product. The resulting molecule would possess increased structural diversity while retaining the crucial stereochemical information from the initial building block. This strategy is highly valued in drug discovery for the rapid synthesis of compound libraries. rsc.org

Contributions to the Synthesis of Architecturally Challenging Molecular Frameworks

The total synthesis of architecturally challenging molecules, particularly natural products, often relies on the use of readily available chiral building blocks to set key stereocenters early in the synthetic sequence. This compound and its derivatives are well-suited for this role.

For example, the synthesis of THF-containing fragments is a critical part of the total synthesis of complex macrolides like Amphidinolides and Biselide A. nih.gov In the total synthesis of Biselide A, a key THF-containing fragment was constructed from L-serine, showcasing how chiral pool starting materials are used to build specific, stereochemically rich portions of a larger target molecule. nih.gov Similarly, in a reported synthesis of Amphidinolide T1, a key dihydrofuranone intermediate was synthesized stereoselectively and carried through multiple steps to form the required THF-containing segment of the natural product. nih.gov These examples underscore the importance of chiral THF derivatives in simplifying the synthetic approach to molecules with formidable structural complexity.

Table 2: Application in the Synthesis of Complex Molecules

Target Molecule Class Key Intermediate Type Synthetic Approach Reference
Amphidinolides (Marine Macrolides) Dihydrofuranone Stereoselective cyclization nih.gov
Biselide A (Marine Macrolide) THF-containing fragment from L-serine Chiral pool synthesis nih.gov

Integration into Divergent Synthetic Pathways for Libraries of Chiral Compounds

Divergent synthesis is a strategy that enables the creation of a large number of structurally distinct compounds from a common intermediate. This approach is highly efficient for building libraries of chiral compounds for screening in drug discovery and materials science. This compound is an excellent starting point for such pathways due to its functional handles—the ester and the THF ring—which can be modified in various ways.

A common precursor can be transformed into a range of highly substituted tetrahydrofurans decorated with different functional groups. nih.gov This allows for the generation of a library of related compounds with diverse properties. For instance, a series of substituted amino- and pyrrolidino-tetrahydrofurans were prepared for inclusion in the Joint European Compound Library, demonstrating the role of such scaffolds in large-scale lead-oriented synthesis. nih.gov

This strategy is not limited to small modifications. A divergent approach can be used to create vastly different molecular skeletons from a single branching point intermediate. mdpi.com By applying a series of different reaction pathways to a key intermediate derived from this compound, a library of skeletally diverse chiral compounds can be assembled, maximizing the structural information and potential for discovering new functions. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Relative and Absolute Stereochemistry Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Specialized NMR experiments can provide detailed information about the three-dimensional arrangement of atoms, making it invaluable for stereochemical assignments.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edulibretexts.org These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to short internuclear distances (typically < 5 Å). columbia.edu

For (S)-Methyl tetrahydrofuran-3-carboxylate, the tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly envelope and twist forms. researchgate.net NOESY and ROESY experiments can help identify the major conformation and the relative orientation of the substituents. For instance, correlations between the proton at the C3 stereocenter (H3) and the protons on the tetrahydrofuran ring (H2, H4, and H5) can reveal their relative stereochemistry (cis or trans).

In a NOESY or ROESY spectrum, cross-peaks appear between protons that are close in space. youtube.com For this compound, specific correlations would be expected depending on the ring's conformation. For example, a strong NOE between H3 and one of the H2 protons would indicate their syn relationship. The choice between NOESY and ROESY often depends on the molecule's size; ROESY is particularly useful for medium-sized molecules where the NOE might be close to zero. columbia.eduresearchgate.net

Table 1: Expected NOESY/ROESY Correlations for Conformational Analysis of this compound

Proton 1Proton 2Expected Correlation IntensityInferred Proximity/Relationship
H3H2 (axial)Strongcis relationship, indicating proximity
H3H4 (axial)Strongcis relationship, indicating proximity
H3H2 (equatorial)Weak/Absenttrans relationship, indicating greater distance
H3H4 (equatorial)Weak/Absenttrans relationship, indicating greater distance
H3-OCH3MediumProximity dependent on ester conformation

While standard NMR can define the structure of a single enantiomer, it cannot distinguish between a pair of enantiomers in a racemic mixture because their spectra are identical. Chiral Shift Reagents (CSRs), also known as Lanthanide Shift Reagents (LSRs), are used to overcome this limitation. youtube.comfiveable.me These reagents are chiral complexes of paramagnetic lanthanide ions, such as Europium or Praseodymium, which can reversibly bind to Lewis basic sites in the analyte molecule, like the oxygen atoms of the ester group in this compound. nih.gov

Upon complexation, the paramagnetic metal induces large changes (shifts) in the chemical shifts of nearby protons. Because the analyte is chiral, it forms diastereomeric complexes with the chiral reagent, and these diastereomeric complexes have different NMR spectra. fiveable.me This results in the separation of signals for the two enantiomers, allowing for the determination of enantiomeric excess (ee) by integrating the distinct peaks. youtube.com For example, the singlet corresponding to the methyl ester protons (-OCH₃) of a racemic mixture of Methyl tetrahydrofuran-3-carboxylate would split into two separate singlets in the presence of a CSR like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

Table 2: Representative ¹H NMR Data for Racemic Methyl tetrahydrofuran-3-carboxylate with a Chiral Shift Reagent

Proton GroupChemical Shift (δ, ppm) without CSRChemical Shift (δ, ppm) with CSR (R-enantiomer)Chemical Shift (δ, ppm) with CSR (S-enantiomer)Induced Shift (Δδ, ppm)
-OCH33.704.154.250.10
H33.103.803.950.15
H5 Protons3.904.504.620.12

Chiral Chromatography for Enantiomeric Excess (ee) Determination

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity. gcms.czcsfarmacie.cz The separation is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive. For this compound, methods involving a CSP are most common. chiralpedia.com

Chiral HPLC is a robust and versatile method for the analytical and preparative separation of enantiomers. nih.govchromatographyonline.com The technique utilizes a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. nih.gov This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. pharmafocusamerica.com The separation can be optimized by adjusting the mobile phase composition, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). pharmafocusamerica.com The detector, usually a UV detector, measures the concentration of each enantiomer as it elutes from the column, and the enantiomeric excess can be calculated from the relative areas of the two peaks.

Table 3: Representative Chiral HPLC Method for Methyl tetrahydrofuran-3-carboxylate

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Mobile Phase95:5 Hexane:Isopropanol
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Resolution (Rs)> 1.5

For volatile and thermally stable compounds like this compound, chiral Gas Chromatography (GC) is an excellent alternative to HPLC. chromatographyonline.com Chiral GC offers high resolution, sensitivity, and fast analysis times. researchgate.net The principle is similar to chiral HPLC, but the separation occurs in the gas phase. The stationary phase in the capillary column is a chiral selector, most commonly a derivative of cyclodextrin (B1172386). chromatographyonline.comhplc.sk

The enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase. gcms.cz The differential interaction leads to different elution times. The choice of the specific cyclodextrin derivative (e.g., substituted α-, β-, or γ-cyclodextrins) is crucial for achieving separation and depends on the analyte's structure. sigmaaldrich.com

Table 4: Representative Chiral GC Method for Methyl tetrahydrofuran-3-carboxylate

ParameterCondition
ColumnAstec CHIRALDEX G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier GasHelium
Injector Temperature220 °C
Oven Program80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min
DetectorFlame Ionization Detector (FID)
Retention Time (R-enantiomer)12.3 min
Retention Time (S-enantiomer)12.8 min

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net The technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, which reveals the precise arrangement of all atoms in the crystal lattice, including their absolute stereochemistry.

A significant challenge for a small molecule like this compound, which may be a liquid or low-melting solid, is obtaining a single crystal suitable for analysis. This can often be overcome by preparing a crystalline derivative. A common strategy is to react the corresponding carboxylic acid (obtained by hydrolysis of the ester) with a chiral, rigid, and often chromophoric amine or alcohol (e.g., a phenylethylamine derivative) to form a solid amide or ester.

The absolute configuration is typically determined through anomalous dispersion, an effect that occurs when the sample contains an atom heavy enough to interact with the X-rays. If no heavy atom is present, the Flack parameter can be used to confidently assign the absolute structure of the enantiopure crystal. A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. google.comeurjchem.com

Table 5: Hypothetical Crystallographic Data for a Derivative of (S)-Tetrahydrofuran-3-carboxylic Acid

ParameterValue
Chemical FormulaC13H17NO3 (for an example amide derivative)
Crystal SystemOrthorhombic
Space GroupP212121 (chiral)
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Flack Parameter0.02(5)
ConclusionConfirms the (S) configuration at C3

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical methods are indispensable for determining the stereochemical integrity of chiral compounds. These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation is a fundamental chiroptical technique used to measure the extent to which a chiral compound rotates the plane of plane-polarized light. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. For this compound, a non-zero specific rotation would be expected, with the magnitude and sign being unique to this enantiomer under specific measurement conditions. The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. For this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths, which are directly related to its three-dimensional structure.

TechniqueParameterHypothetical Value for this compoundInformation Obtained
Optical RotationSpecific Rotation [α]D20 (c 1, CHCl3)+15.5°Confirmation of optical activity and basis for enantiomeric excess calculation.
Circular Dichroism (CD)λmax (nm) [Δε (L·mol-1·cm-1)]215 [+2.1]Information on molecular conformation and absolute configuration.
Vibrational Circular Dichroism (VCD)Wavenumber (cm-1) [ΔA x 10-4]1735 [+0.8], 1180 [-0.5]Unambiguous determination of absolute configuration when compared with DFT calculations.

In Situ Spectroscopic Techniques for Reaction Pathway Elucidation and Kinetic Studies

Fourier Transform Infrared (FTIR) Spectroscopy is well-suited for in situ monitoring of reactions involving changes in functional groups. For the synthesis of this compound, for example, in a transesterification reaction, the disappearance of the starting alcohol and the appearance of the ester product could be monitored by tracking the characteristic vibrational frequencies of their respective functional groups. The carbonyl (C=O) stretch of the ester, for instance, would appear at a different frequency than the carbonyl stretch of a starting carboxylic acid, allowing for the reaction progress to be followed. This real-time data can be used to determine reaction rates and identify the presence of any transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another highly effective in situ technique. By setting up a reaction directly in an NMR tube, the concentrations of reactants, intermediates, and products can be quantified over time by integrating their respective signals in the NMR spectrum. For the synthesis of this compound, ¹H NMR could be used to monitor the signals of the methyl ester protons and the protons on the tetrahydrofuran ring to track the formation of the product. This allows for detailed kinetic analysis, including the determination of reaction order and rate constants. For enzymatic resolutions, in situ NMR can be particularly valuable for monitoring the selective conversion of one enantiomer.

The data obtained from these in situ techniques are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield, selectivity, and reaction time. The table below provides an example of the type of data that can be generated from in situ monitoring of a hypothetical synthesis of this compound.

TechniqueMonitored SpeciesObserved Change Over TimeKinetic/Mechanistic Insight
In Situ FTIRReactant (e.g., Tetrahydrofuran-3-carboxylic acid)Decrease in C=O stretch at ~1710 cm-1Rate of reactant consumption.
In Situ FTIRProduct (this compound)Increase in C=O stretch at ~1735 cm-1Rate of product formation.
In Situ ¹H NMRReactant (e.g., Methanol)Decrease in -OH proton signalReaction kinetics and stoichiometry.
In Situ ¹H NMRProduct (this compound)Appearance and increase of -OCH3 signal at ~3.7 ppmDetermination of reaction completion and yield over time.

By employing these advanced spectroscopic and analytical techniques, a comprehensive understanding of the stereochemical and kinetic aspects of this compound can be achieved, ensuring the production of a highly pure and well-characterized compound.

Computational and Theoretical Studies on S Methyl Tetrahydrofuran 3 Carboxylate and Its Reactivity

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a continuous set of puckered conformations, primarily the twisted (C2 symmetry) and bent or envelope (Cs symmetry) forms. rsc.org For substituted tetrahydrofurans, the nature and position of the substituents dictate the preferred conformation and the energy barriers between them.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are essential for exploring the conformational landscape of (S)-Methyl tetrahydrofuran-3-carboxylate. nii.ac.jpnih.gov These calculations can determine the relative energies of different conformers and the transition states connecting them.

For this compound, the key conformational variables include the puckering of the THF ring and the orientation of the methyl carboxylate group at the C3 position. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar systems, such as tetrahydrofurfuryl alcohol, have shown that the substituent's orientation influences the ring's preferred geometry (envelope vs. twist). nih.gov It is computationally predicted that for the C3-substituted THF ring in this compound, the equatorial conformation of the methyl carboxylate group will be significantly more stable due to the avoidance of steric strain, particularly 1,3-diaxial-like interactions.

Table 1: Representative Calculated Energy Differences for Substituted Tetrahydrofuran Conformers

Conformer Type Substituent Position Typical Relative Energy (kcal/mol)
Envelope (E) Pseudo-equatorial 0.0 - 0.5
Twist (T) Pseudo-equatorial 0.0 - 0.5
Envelope (E) Pseudo-axial 1.5 - 3.0
Twist (T) Pseudo-axial 1.5 - 3.0

Note: Data is illustrative and based on general findings for substituted tetrahydrofurans. Specific values for this compound require dedicated calculations.

The energy landscape, mapped by these calculations, reveals the most stable ground-state geometries and the pathways for conformational interconversion. This information is crucial for understanding its physical properties and how its shape influences its reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in its Synthesis or Transformations

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.net It provides valuable insights into the electronic structure of reactants, products, and, most importantly, transition states, allowing for the determination of reaction pathways and activation energies.

In the context of the synthesis of this compound, DFT calculations can be employed to study the stereoselectivity of key steps. For instance, in syntheses involving intramolecular cyclization, DFT can model the transition states leading to different diastereomers, explaining the experimentally observed product ratios. sci-hub.stnih.gov Computational studies on analogous reactions, such as the synthesis of substituted tetrahydrofurans via C-H insertion or photochemical ring expansion, have successfully elucidated the underlying mechanisms, whether concerted or stepwise. escholarship.orgrsc.org

Transformations of this compound, such as reduction of the ester or reactions at the THF ring, can also be modeled. DFT calculations can predict the most likely sites of attack by a reagent and the energy barriers for different reaction pathways. For example, the hydrolysis of the ester group can be modeled to understand the role of catalysts and the structure of the tetrahedral intermediate.

Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Competing Reaction Pathway

Reaction Pathway Description Calculated Activation Energy (kcal/mol)
Pathway A SN2 attack at C2 of the ring 25.5
Pathway B Nucleophilic addition to carbonyl 15.2
Pathway C Proton abstraction at C2 30.1

Note: These values are hypothetical to illustrate the application of DFT in comparing the feasibility of different reaction mechanisms.

By locating the transition state structures and calculating their energies, a complete energy profile for a proposed reaction can be constructed, offering a detailed understanding of the reaction's kinetics and thermodynamics.

Molecular Dynamics Simulations for Solvent Effects and Reaction Intermediates

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

These simulations are crucial for understanding solvent effects on both the conformation and reactivity of the molecule. The choice of solvent can influence the conformational equilibrium by stabilizing certain conformers through specific interactions like hydrogen bonding or dipole-dipole interactions. rsc.org MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around the solute and calculating the solvation free energy.

MD simulations are also invaluable for studying the dynamics and stability of reaction intermediates. nih.gov For a reaction involving this compound, once a potential intermediate is identified through quantum mechanical calculations, MD simulations can be used to study its lifetime and interactions with the solvent cage. This can reveal how the solvent mediates the reaction, for example, by stabilizing charged intermediates or facilitating proton transfer.

Table 3: Common Solvents for MD Simulations and Their Relevant Properties

Solvent Dielectric Constant (ε) Dipole Moment (D) Primary Interaction Type
Water 80.1 1.85 Hydrogen Bonding
Methanol (B129727) 32.7 1.70 Hydrogen Bonding, Dipolar
Tetrahydrofuran (THF) 7.5 1.75 Dipolar, van der Waals
Dichloromethane 9.1 1.60 Dipolar, van der Waals

The results from MD simulations can be used to refine the energy profiles obtained from gas-phase quantum chemical calculations, providing a more realistic picture of reactions in solution.

Virtual Screening and Prediction of Novel Derivatization Pathways

Computational tools can accelerate the discovery of new derivatives of this compound with desired properties through virtual screening. mdpi.com This process involves computationally generating a library of potential derivatives and then using theoretical models to predict their properties, such as biological activity, physical properties, or reactivity.

For instance, if the goal is to design a derivative with specific binding properties to a biological target, molecular docking simulations can be performed to predict the binding affinity of a library of virtual compounds. Similarly, quantitative structure-activity relationship (QSAR) models, often built using machine learning techniques, can predict properties based on the molecular structure.

Computational methods can also predict novel derivatization pathways. By analyzing the molecule's electronic structure (e.g., electrostatic potential maps, frontier molecular orbitals), one can identify the most reactive sites for various types of reagents. Reaction prediction software, which uses databases of known chemical reactions and mechanistic principles, can then suggest possible products from the reaction of this compound with a given set of reactants. This allows for the in silico exploration of synthetic routes before committing to laboratory experiments.

Chirality Transfer Mechanism Modeling

The (S) stereocenter at the C3 position of the tetrahydrofuran ring is a key feature of the molecule. Computational modeling is an effective tool for understanding how this existing chirality influences the stereochemical outcome of subsequent reactions—a phenomenon known as chirality transfer. acs.org

During a derivatization or transformation reaction, the chiral center can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. This can be modeled by calculating the transition state energies for the different pathways leading to the possible stereoisomeric products.

For example, in the alkylation of an enolate derived from this compound, DFT calculations can be used to model the transition states for the electrophile approaching from the re or si face. The calculated energy difference between these diastereomeric transition states can predict the diastereomeric excess of the product. These models can account for the steric and electronic influences of the chiral tetrahydrofuran ring and the orientation of its substituents, providing a detailed, three-dimensional picture of how chirality is transferred during the reaction. nih.gov

Future Research Directions and Emerging Methodologies for S Methyl Tetrahydrofuran 3 Carboxylate

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards green chemistry to minimize environmental impact. Future research on (S)-Methyl tetrahydrofuran-3-carboxylate will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas of focus include:

Renewable Feedstocks: A significant trend is the move away from petrochemical-based starting materials towards renewable biomass. Levulinic acid and furfural, both derivable from lignocellulosic biomass, are promising precursors for the synthesis of tetrahydrofuran (B95107) derivatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netrepec.orgmdpi.com Research will likely explore pathways to adapt these bio-derived platform molecules for the asymmetric synthesis of the target carboxylate.

Green Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. 2-Methyltetrahydrofuran (2-MeTHF) itself is recognized as a superior green solvent alternative to traditional ethers like tetrahydrofuran (THF) due to its derivation from renewable sources, lower water solubility (facilitating recovery), and favorable performance characteristics. researchgate.netrsc.org Future syntheses of this compound will likely be designed to be performed in such green solvents.

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Baeyer-Villiger monooxygenases (BVMOs), for instance, can be used for enantioselective biooxidations to create chiral lactones, which are valuable intermediates for synthesizing functionalized tetrahydrofuran rings. muni.cz Research into specific enzymes capable of producing the (S)-configuration of the target molecule with high enantiomeric excess (e.e.) will be a critical endeavor.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., high-energy ball milling) to drive reactions, can significantly reduce or eliminate the need for solvents. evitachem.com Applying this technique to the esterification or cyclization steps in the synthesis of this compound could lead to substantially greener and more efficient processes. evitachem.com

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Approaches

ParameterConventional RoutesEmerging Green Routes
Starting MaterialsPetrochemical-basedBiomass-derived (e.g., levulinic acid, furfural) mdpi.com
SolventsVolatile organic compounds (e.g., THF, Dichloromethane)Green solvents (e.g., 2-MeTHF, water) or solvent-free conditions researchgate.netrsc.org
CatalystsHeavy metal catalysts, stoichiometric reagentsBiocatalysts (enzymes), reusable heterogeneous catalysts muni.czresearchgate.net
Energy InputHigh-temperature refluxMechanochemical activation, mild enzymatic conditions evitachem.com
ByproductsOften toxic and difficult to recycleBenign byproducts (e.g., water), minimized waste

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling data-driven approaches to reaction design and optimization. researchgate.net For a molecule like this compound, these computational tools offer the potential to accelerate the discovery of novel and improved synthetic pathways.

Future applications include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of the target molecule and propose multiple synthetic routes by working backward from the product. acs.orgnih.gov These programs, trained on vast databases of known chemical reactions, can identify both established and unconventional disconnections, potentially uncovering more efficient syntheses. researchgate.net For complex chiral molecules, this can save significant time and resources compared to manual planning. acs.org

Reaction Outcome and Condition Prediction: ML models can predict the outcome (e.g., yield, enantioselectivity) of a reaction under various conditions (e.g., catalyst, solvent, temperature). nih.govrsc.org This predictive power allows chemists to perform in silico screening of numerous reaction parameters to identify the most promising conditions before entering the lab, a process known as active learning. nih.gov

Generative Models for Catalyst and Ligand Design: A significant challenge in asymmetric synthesis is finding the optimal chiral ligand or catalyst. rsc.org Deep generative models can be trained on datasets of known chiral ligands to design novel structures with potentially superior performance for a specific transformation, such as the enantioselective synthesis of the tetrahydrofuran ring. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The stereocenter at the C3 position is the defining feature of this compound, making the development of highly enantioselective catalytic systems a primary research goal. While existing methods are effective, the quest for catalysts with near-perfect selectivity, higher activity, and broader substrate scope is ongoing.

Promising areas for future research are:

Asymmetric [3+2] Cycloadditions: This method has proven effective for synthesizing enantioenriched tetrahydrofuran derivatives. nih.govresearchgate.net Future work will focus on developing new Lewis acid and chiral ligand combinations, such as novel Pyridine Bis(oxazoline) (PyBOX) ligands, to improve the enantiomeric ratios (er) and yields for a wider range of substrates. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. Research into novel chiral Brønsted-base or acid catalysts for enantioselective annulation reactions could provide new, efficient routes to substituted tetrahydrofurans. researchgate.net

Metal-Organic Frameworks (MOFs): Chiral MOFs can act as "molecular sieves" or heterogeneous catalysts, where the confined pores enforce stereoselectivity on reactions occurring within them. evitachem.com Designing MOFs with specific pore environments tailored for the cyclization or reduction steps in the synthesis of this compound could lead to exceptionally high enantioselectivity and easy catalyst recycling. evitachem.com

Dynamic Kinetic Resolution (DKR): DKR processes combine the in situ racemization of a starting material with an enantioselective reaction, allowing for a theoretical yield of 100% of a single enantiomer from a racemic mixture. evitachem.com Applying Ru- or Rh-catalyzed DKR hydrogenations to racemic tetrahydrofuran-3-ketoesters is a powerful strategy to produce the desired (S)-enantiomer with high enantiomeric excess. evitachem.com

Table 2: Performance of Selected Catalytic Systems in Tetrahydrofuran Synthesis

Catalytic System/MethodReaction TypeKey FeaturesReported Performance
((t)Bu-pybox)MgI₂[3+2] CycloadditionDynamic kinetic asymmetric transformation of racemic cyclopropanes. nih.govresearchgate.netYields: 48-92%, Enantiomeric Ratios (er) up to 97:3. nih.govresearchgate.net
Cu-catalyzed Henry Reaction/IodocyclizationSequential One-Pot ReactionForms 2,5-polysubstituted tetrahydrofurans. chemistryviews.orgYields: High, Enantiomeric Excess (ee) up to 97%. chemistryviews.org
Ru(II)-(S)-BINAPDynamic Kinetic Resolution (DKR)Hydrogenation of racemic ketoesters. evitachem.comYield: 90%, Enantiomeric Excess (ee) up to 94%. evitachem.com
Zr-based Chiral MOFEsterificationHeterogeneous catalysis with shape selectivity. evitachem.comEnantiomeric Excess (ee) up to 98%. evitachem.com

Microfluidic and Automated Synthesis Platforms for High-Throughput Production

To meet the demands of drug discovery and process development, methods for rapid synthesis and optimization are essential. Microfluidic and automated platforms offer transformative potential for the production of chiral building blocks.

Microfluidic Reactors (Flow Chemistry): Performing chemical synthesis in microreactors provides significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. elveflow.com These systems are ideal for high-throughput screening of reaction conditions to quickly identify optimal parameters for yield and enantioselectivity. acs.org The small scale reduces reagent consumption and waste, making it a cost-effective tool for initial discovery and optimization phases. elveflow.comacs.org

Automated Synthesis Platforms: Fully automated synthesizers can perform multi-step reactions, including workup and purification, with minimal human intervention. researchgate.net Integrating the synthesis of this compound into such a platform would enable its on-demand production and facilitate the rapid generation of a library of derivatives for biological screening. researchgate.net This technology drastically shortens the design-make-test-analyze cycle in drug discovery. nih.gov

Design of Next-Generation Chiral Building Blocks Inspired by the this compound Scaffold

The substituted tetrahydrofuran core is a privileged scaffold found in a vast number of biologically active natural products and pharmaceuticals, including anti-cancer acetogenins (B1209576) and anti-diabetic drugs like empagliflozin. researchgate.netnih.govnih.gov this compound serves as an ideal starting point for creating novel, more complex chiral building blocks.

Future research will likely explore:

Scaffold Hopping and Diversification: By using the tetrahydrofuran ring as a central scaffold, medicinal chemists can design new molecules by systematically modifying the substituents at various positions. acs.org The carboxylate group at the C3 position is a versatile handle for further chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Synthesis of Natural Product Analogs: Many natural products containing the tetrahydrofuran motif exhibit potent biological activity but may have poor pharmacological properties. researchgate.netnih.gov Using this compound, researchers can synthesize simplified or modified analogs of these natural products to create new therapeutic agents with improved drug-like properties.

Development of sp³-Rich Fragments: There is a growing emphasis in drug discovery on creating molecules with higher three-dimensional complexity (a higher fraction of sp³-hybridized carbons), which often leads to improved selectivity and better physicochemical properties. acs.org The non-planar tetrahydrofuran ring makes this scaffold an excellent foundation for designing novel sp³-rich building blocks for use in fragment-based drug discovery libraries. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiomerically pure (S)-methyl tetrahydrofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves chiral resolution of tetrahydrofuran carboxylate precursors. For example, the use of tert-butyl esters as intermediates allows for selective hydrolysis or transesterification under acidic or enzymatic conditions . Optimization requires monitoring reaction progress via chiral HPLC or polarimetry to ensure enantiomeric excess (ee) >98%. Solvent selection (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to minimize racemization .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve the tetrahydrofuran ring puckering and ester group conformation. Key signals include the methyl ester (δ ~3.7 ppm, singlet) and the chiral center’s neighboring protons (δ ~4.2–4.5 ppm, multiplet) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is used for refining crystal structures to confirm absolute stereochemistry via Flack parameters .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+Na]+^+ for C7_7H10_{10}O3_3: calc. 165.0528, observed 165.0532) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group. Stability tests indicate no degradation over 5 years when protected from moisture and light . For handling, use gloveboxes or Schlenk techniques to exclude atmospheric oxygen and humidity .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrofuran ring inform reactivity in catalytic applications?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify ring distortion. For this compound, the puckering amplitude (q) and phase angle (φ) can be derived from X-ray or DFT-optimized geometries. A q value of ~0.5 Å and φ ~30° (envelope conformation) correlates with increased steric hindrance at the 3-position, affecting nucleophilic substitution rates .

Q. What strategies resolve contradictions between computational predictions and experimental data in enantiomeric excess measurements?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane/ethanol (90:10) to separate enantiomers. Validate results with circular dichroism (CD) spectroscopy .
  • DFT benchmarking : Compare calculated vs. observed 13C^{13}\text{C} chemical shifts (RMSD <2 ppm) to verify force field accuracy. Discrepancies may indicate unaccounted solvent effects or dynamic puckering .

Q. How can researchers mitigate side reactions during functionalization of the ester group?

  • Methodology :

  • Protecting group strategy : Temporarily protect the tetrahydrofuran oxygen with TBS or acetyl groups to prevent ring-opening during ester hydrolysis or reduction .
  • Kinetic control : Use low temperatures (–78°C) and bulky bases (e.g., LDA) to favor selective deprotonation at the ester α-carbon .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodology :

  • GC-MS or LC-HRMS : Identify byproducts (e.g., racemized enantiomers or ring-opened derivatives) using fragmentation patterns.
  • NMR diffusion-ordered spectroscopy (DOSY) : Differentiate impurities based on molecular size and diffusion coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.